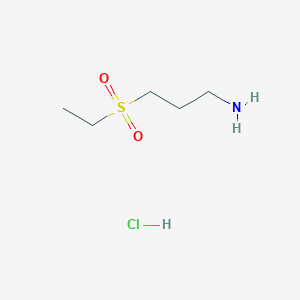
Tris(3-phenylpropyl)amine
Overview
Description
Tris(3-phenylpropyl)amine is a chemical compound with the molecular formula C27H33N . It is also known by other names such as 3-Phenyl-N,N-bis(3-phenylpropyl)-1-propanamine .
Synthesis Analysis
While specific synthesis methods for this compound were not found, there are related studies on the synthesis of similar compounds. For instance, a study on the synthesis and anion binding of tris(3-aminopropyl)amine-based tripodal urea and thiourea receptors . Another study discusses the hydrogenation of α, β-unsaturated nitriles using a supported palladium catalyst .
Molecular Structure Analysis
The molecular structure of this compound consists of a central nitrogen atom surrounded by three phenylpropyl groups . The average mass of the molecule is 371.558 Da and the monoisotopic mass is 371.261292 Da .
Scientific Research Applications
Two-Photon Absorption Materials : Tris(3-phenylpropyl)amine derivatives have been synthesized and used as two-photon photopolymerization and optical data storage chromophores. These materials exhibit large two-photon absorption cross-sections and are efficient in two-photon initiated polymerization, demonstrating potential in microfabrication and optical data recording (Tian et al., 2007).
LED-Induced Polymerization : Star-shaped derivatives of this compound have been developed as photoinitiators for radical and cationic polymerizations under near-UV and visible light-emitting diodes (LEDs). These photoinitiators showed higher polymerization efficiencies compared to commercial photoinitiators, particularly under LED exposure (Zhang et al., 2015).
Fluorescence Properties in Metal Complexes : Metal complexes of derivatives of this compound have been explored for their solubility and fluorescence properties. Enhancements in solubility enabled detailed studies of binding properties and fluorescence emission, indicating charge-transfer character in the excited state of these complexes (Liang et al., 2009).
Organic Light-Emitting Diodes (OLEDs) : Bipolar molecules containing triphenylamine and benzimidazole moieties, derivatives of this compound, have been used in the fabrication of efficient single-layer phosphorescent OLEDs. These materials demonstrated good thermal stability and solubility, allowing for solution processing (Ge et al., 2008).
Materials Chemistry : this compound and its derivatives are key building blocks in materials chemistry. They have been used in the synthesis of various functional materials, demonstrating their versatility and importance in the field (Mallegol et al., 2005).
Chitosan Hydrogels for Drug Delivery : Derivatives of this compound have been utilized in the creation of pH- and thermo-responsive chitosan hydrogels for controlled drug release. These hydrogels show potential in targeted drug delivery and improving bioavailability of drugs (Karimi et al., 2018).
Future Directions
Future research directions could involve the synthesis and application of Tris(3-phenylpropyl)amine in various fields. For instance, a study discusses the use of a similar compound, tris(3-aminopropyl)amine, in the fabrication of a positively-charged nanofiltration membrane for effective water softening .
Properties
IUPAC Name |
3-phenyl-N,N-bis(3-phenylpropyl)propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N/c1-4-13-25(14-5-1)19-10-22-28(23-11-20-26-15-6-2-7-16-26)24-12-21-27-17-8-3-9-18-27/h1-9,13-18H,10-12,19-24H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVPWZYSAKXMIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCN(CCCC2=CC=CC=C2)CCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
408309-07-9 | |
| Record name | 3-Phenyl-N,N-bis(3-phenylpropyl)propan-1-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0408309079 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-PHENYL-N,N-BIS(3-PHENYLPROPYL)PROPAN-1-AMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E032J1E4QB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(Z)-1-(4-methoxyphenyl)-3-oxo-3-(pyridin-4-ylmethylamino)prop-1-en-2-yl]benzamide](/img/structure/B3265575.png)
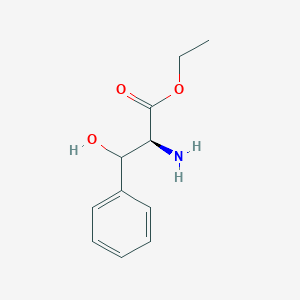
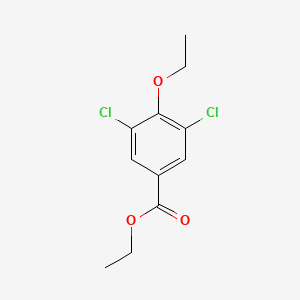
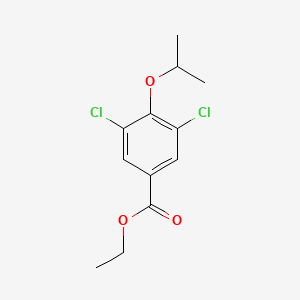
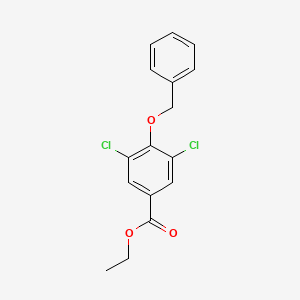





![3,4,6-Trimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3265638.png)

